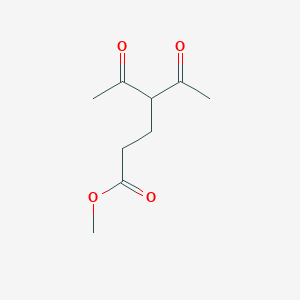

Methyl 4-acetyl-5-oxohexanoate

Beschreibung

Significance of Beta-Ketoesters in Chemical Synthesis

Beta-ketoesters are highly significant in organic synthesis due to their versatile reactivity. Their structure, containing both a ketone and an ester functional group, allows for a multitude of chemical transformations. fiveable.mefiveable.me This versatility makes them crucial building blocks for constructing complex molecules. fiveable.me

The presence of acidic protons on the alpha-carbon (the carbon between the two carbonyl groups) makes beta-ketoesters readily convertible to their enolate form. This enolate is a potent nucleophile and can participate in a wide array of reactions, including:

Alkylation: The enolate can be alkylated, allowing for the introduction of various substituents at the α-carbon. fiveable.me

Condensation Reactions: Beta-ketoesters are key substrates in condensation reactions like the Claisen condensation and Dieckmann cyclization (an intramolecular Claisen condensation) for the formation of larger molecules and cyclic compounds, respectively. fiveable.mefiveable.meresearchgate.net

Michael Addition: As nucleophiles, they can undergo Michael addition to α,β-unsaturated carbonyl compounds. fiveable.mesmolecule.com

This wide range of reactivity makes beta-ketoesters indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. smolecule.comresearchgate.net

Historical Context of Methyl 4-acetyl-5-oxohexanoate in Synthetic Pathways

The synthesis of beta-ketoesters has historical roots in the Claisen condensation, a reaction discovered by Rainer Ludwig Claisen in 1887. This reaction provided a foundational method for creating beta-ketoesters from simpler ester precursors.

This compound itself is commonly synthesized via a Michael addition reaction between acetylacetone (B45752) and methyl acrylate (B77674). smolecule.comchemicalbook.com Research has shown that the reaction conditions, particularly the amount of base catalyst used, significantly influence the yield of the desired product and can lead to the formation of other by-products. publish.csiro.au One study detailed that using molar quantities of methyl acrylate and acetylacetone with a specific amount of sodium methoxide (B1231860) as a catalyst resulted in the formation of this compound. publish.csiro.au The compound has been utilized as a precursor in the modified Knorr condensation for the synthesis of pyrroles, which are important heterocyclic compounds in medicinal chemistry. sigmaaldrich.comsmolecule.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound and related beta-ketoesters continues to explore their synthetic utility. The compound serves as a versatile building block for creating more complex molecules. smolecule.com It has been used in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate and for identifying Michael addition products using techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comsmolecule.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Expanding the synthetic applications of this compound by exploring new palladium-catalyzed reactions of its allylic esters is a promising area. nih.gov These reactions could offer new pathways that are not achievable through conventional methods. nih.gov

Biocatalysis: The enantioselective reduction of related keto-esters to produce chiral alcohols is an area of growing interest. For instance, the reduction of ethyl 5-oxohexanoate (B1238966) using yeast has been shown to produce the corresponding (S)-alcohol with high yield and enantiomeric excess, a key intermediate for anti-Alzheimer's drugs. researchgate.netmdpi.com Similar biocatalytic transformations of this compound could yield valuable chiral building blocks for the pharmaceutical industry.

Functional Materials: The reactive functional groups within this compound make it a candidate for the development of functionalized polymers and other materials. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-acetyl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUDNZLAPUHONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300067 | |

| Record name | Methyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13984-53-7 | |

| Record name | 13984-53-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-acetyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-acetyl-5-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Acetyl 5 Oxohexanoate

Established Synthetic Routes to Methyl 4-acetyl-5-oxohexanoate

The preparation of this compound is most prominently achieved through Michael addition reactions, with other methods such as esterification representing plausible, though less documented, pathways.

The Michael addition, or 1,4-conjugate addition, stands as the most common and effective strategy for synthesizing this compound. This involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor).

The most conventional synthesis involves the base-catalyzed Michael addition of acetylacetone (B45752) (the Michael donor) to methyl acrylate (B77674) (the Michael acceptor). nih.govacs.org The acidic α-protons of the acetylacetone are removed by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the methyl acrylate, followed by protonation to yield the final product. allresearchjournal.com

The choice and amount of base catalyst significantly influence the reaction's outcome, affecting both the yield of the desired product and the formation of byproducts. nih.gov Strong bases like sodium methoxide (B1231860) are commonly used. Research has shown that reducing the molar quantity of the base can optimize the yield of the target ester. For instance, when equimolar amounts of ethyl acrylate and acetylacetone were reacted in the presence of 0.03 moles of base, a 66% yield of the corresponding ethyl ester was achieved. nih.gov

In addition to traditional homogeneous catalysts, heterogeneous catalysts have been explored to offer environmental and practical advantages, such as easier work-up and catalyst reusability. allresearchjournal.comelsevierpure.com One such catalyst is potassium fluoride (B91410) on alumina (B75360) (KF/alumina), which has been used to mediate the Michael addition of acetylacetone and methyl acrylate under solvent-free conditions. allresearchjournal.comelsevierpure.com This method can lead to the formation of both the desired mono-addition product (this compound) and a double-addition product. allresearchjournal.com

Below is a table summarizing various conditions reported for the Michael addition synthesis.

| Catalyst | Base Molar Ratio (to reactants) | Solvent | Reaction Conditions | Yield of Mono-adduct | Reference |

| Sodium Methoxide | 0.07 | Methanol | Reflux, 3 hr | Major Product (unspecified yield) | nih.gov |

| Sodium Ethoxide | 0.03 | Ethanol | Not specified | 66% (Ethyl ester) | nih.gov |

| KF/Alumina | N/A (Solid Catalyst) | Solvent-free | 393 K (120 °C) | Complete conversion (product mix) | allresearchjournal.comelsevierpure.com |

While photochemical reactions are a staple of organic synthesis, a specific pathway involving photochemical chlorocarbonylation for the synthesis of this compound is not well-documented in prominent scientific literature. acs.org Such a route would theoretically involve the light-induced addition of a chlorocarbonyl group, but its application to this particular target compound remains largely unexplored in peer-reviewed studies.

Similar to photochemical methods, the synthesis of this compound via a dedicated radical initiation mechanism is not a commonly reported or established route. acs.org While radical additions to alkenes are a known class of reactions, their specific application to combine the necessary fragments to form this compound has not been detailed in the available scientific literature.

The synthesis of this compound can be theoretically achieved through the esterification of its corresponding carboxylic acid, 4-acetyl-5-oxohexanoic acid, with methanol. This reaction, known as the Fischer esterification, involves heating the carboxylic acid and an excess of the alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). rsc.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. rsc.org Although this is a fundamental and chemically sound synthetic route, specific examples and detailed conditions for the esterification of 4-acetyl-5-oxohexanoic acid to its methyl ester are not widely reported in the literature. acs.org

Beyond the primary methods, other synthetic strategies for preparing β-keto esters could be adapted for the synthesis of this compound.

One notable alternative is the Claisen condensation . A crossed Claisen condensation between an ester and a ketone could potentially form the β-dicarbonyl moiety. For instance, the reaction between methyl acetate (B1210297) and a suitable ketone precursor under basic conditions could theoretically be explored. A more relevant approach is the decarboxylative Claisen condensation, which uses substituted malonic acid half oxyesters and various acyl donors to produce functionalized β-keto esters. organic-chemistry.org

Another advanced method involves the C-acylation of enolates or their synthetic equivalents . For example, the reaction of a pre-formed enolate of methyl levulinate with an acetylating agent like acetyl chloride could yield the target molecule. A variation involves the C-acylation of ketene (B1206846) silyl (B83357) acetals with acid chlorides, which can be catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) to provide β-keto esters. organic-chemistry.org These methods offer alternative disconnection strategies but are often more complex than the direct Michael addition approach.

Michael Addition Reactions for this compound Synthesis

Mechanistic Studies of this compound Formation

The formation of this compound is commonly achieved through a Michael addition reaction. This class of reactions is fundamental in organic chemistry for the formation of carbon-carbon bonds under mild conditions. byjus.com The synthesis of this specific 1,5-dicarbonyl compound typically involves the conjugate addition of acetylacetone to an acrylic acid methyl ester. chemicalbook.com

The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound. ewadirect.com The mechanism for the formation of this compound from acetylacetone (the Michael donor) and methyl acrylate (the Michael acceptor) proceeds through a well-defined, three-step sequence. byjus.commasterorganicchemistry.com

Enolate Formation: The reaction is initiated by a base, which deprotonates the α-carbon of acetylacetone. This carbon is particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The deprotonation results in the formation of a resonance-stabilized carbanion, known as an enolate. byjus.comewadirect.com

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the β-carbon of methyl acrylate in a 1,4-conjugate addition. byjus.commasterorganicchemistry.com This step is the key C-C bond-forming event and leads to the formation of a new, larger enolate intermediate.

The synthesis of this compound via the Michael reaction is generally considered thermodynamically favorable. The primary driving force is the conversion of a relatively weak carbon-carbon pi bond (C=C) in the methyl acrylate to a more stable carbon-carbon sigma bond (C-C) in the final product. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Kinetic Influence | Thermodynamic Influence |

| Temperature | Increasing temperature generally increases the reaction rate by providing more molecules with the necessary activation energy. | While the reaction is exothermic, excessive temperature can unfavorably shift the equilibrium in reversible steps. |

| Concentration | Higher concentrations of reactants lead to a greater frequency of molecular collisions, thus increasing the reaction rate. | Does not alter the equilibrium constant (Keq) but affects the position of the equilibrium based on Le Châtelier's principle. |

| Catalyst | A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of both forward and reverse reactions. | Does not affect the overall thermodynamic favorability (ΔG°) of the reaction; it only affects the rate at which equilibrium is reached. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates (e.g., the enolate), affecting the reaction rate. | Can subtly influence the relative stability of reactants and products, thus having a minor effect on the overall thermodynamics. |

The reaction is thermodynamically controlled, meaning the product distribution is governed by the relative stability of the products. libretexts.org The formation of the stable 1,5-dicarbonyl structure of this compound makes it the favored product.

Catalysis is crucial for the efficient synthesis of this compound. The Michael reaction can be catalyzed by either bases or acids, with base catalysis being the most common approach for this transformation. ewadirect.com

Base Catalysis: Bases are essential for the initial deprotonation of the Michael donor (acetylacetone) to form the nucleophilic enolate. byjus.com The strength of the base can influence the reaction rate. Common bases include alkoxides like sodium ethoxide or hydroxides such as potassium hydroxide. libretexts.org The choice of base is often correlated with the pKa of the Michael donor to ensure efficient enolate formation.

Acid Catalysis: While less common for this specific reaction, acid catalysis can also promote Michael additions. In this scenario, the acid protonates the carbonyl oxygen of the Michael acceptor (methyl acrylate), making the β-carbon more electrophilic and thus more susceptible to attack by the enol form of the Michael donor.

Table 2: Comparison of Catalytic Strategies

| Catalyst Type | Mechanism of Action | Common Examples | Advantages |

| Base Catalysis | Deprotonates the Michael donor to form a highly nucleophilic enolate. ewadirect.com | Sodium ethoxide, Potassium hydroxide, Triethylamine | High efficiency for acidic donors like acetylacetone. libretexts.org |

| Acid Catalysis | Activates the Michael acceptor by protonating the carbonyl group, increasing its electrophilicity. ewadirect.com | HCl, H2SO4, Lewis acids (e.g., ZnCl2) | Useful for less nucleophilic donors that exist primarily in their enol form. |

| Organocatalysis | Utilizes small organic molecules (e.g., amines, enamines) to facilitate the reaction, often enabling asymmetric synthesis. | Proline, Chiral secondary amines | Offers a metal-free alternative and potential for stereocontrol. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be effectively applied to the synthesis of this compound.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. mdpi.com

Solvent-Free Conditions: The Michael addition for synthesizing this compound can potentially be performed under solvent-free (neat) conditions. This involves mixing the liquid reactants, possibly with a solid catalyst, and providing energy through heating or mechanical means like grinding or ball milling. nih.gov This approach significantly reduces waste and simplifies product purification.

Benign Solvents: When a solvent is necessary, green alternatives such as water, ethanol, or ionic liquids are preferred over traditional chlorinated or aromatic solvents. The choice depends on reactant solubility and compatibility with the reaction conditions.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green (Solvent-Free) Method |

| Solvent | Organic solvents (e.g., Toluene, THF) | None (neat reaction) |

| Energy Input | Often requires heating for extended periods. | Can be enhanced by microwave or ultrasonic irradiation for shorter reaction times. nih.gov |

| Work-up | Liquid-liquid extraction, column chromatography. | Direct isolation of the product, simple filtration. |

| Waste Generation | Significant solvent and reagent waste. | Minimal waste, primarily from the catalyst if not recycled. |

| Environmental Impact | Higher due to solvent use and energy consumption. | Significantly lower. |

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.gov

The synthesis of this compound via the Michael addition is an excellent example of a highly atom-economical reaction. As an addition reaction, all atoms from the reactants, acetylacetone (C₅H₈O₂) and methyl acrylate (C₄H₆O₂), are incorporated into the desired product (C₉H₁₄O₄).

Calculation of Atom Economy:

Molecular Weight of Acetylacetone = 100.11 g/mol

Molecular Weight of Methyl Acrylate = 86.09 g/mol

Molecular Weight of this compound = 186.20 g/mol

Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

Atom Economy (%) = [186.20 / (100.11 + 86.09)] x 100 = 100%

This ideal 100% atom economy signifies that the reaction, in theory, produces no by-products. While atom economy is a useful theoretical metric, Reaction Mass Efficiency (RME) provides a more practical measure of a process's greenness by considering the masses of all materials used, including solvents and reagents that are not incorporated into the product. whiterose.ac.ukresearchgate.net Improving RME involves using catalytic instead of stoichiometric reagents and minimizing solvent volumes, aligning with the methodologies discussed in the previous section.

Sustainable Catalysis for this compound Production

The imperative for environmentally benign chemical manufacturing has driven research into sustainable catalytic methods for the synthesis of valuable organic compounds, including this compound. A prominent green chemistry approach for its production involves the Michael addition of acetylacetone to methyl acrylate. This reaction benefits significantly from the use of solid, reusable catalysts, which circumvent the challenges associated with homogeneous catalysts, such as difficult separation and potential contamination of the product.

A notable advancement in this area is the application of potassium fluoride on alumina (KF/alumina) as a heterogeneous catalyst. researchgate.netrajpub.comresearchgate.net This catalytic system operates efficiently under solvent-free conditions, a key principle of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies product purification. researchgate.netrajpub.comresearchgate.net The KF/alumina catalyst facilitates the deprotonation of acetylacetone, generating a resonance-stabilized carbanion that subsequently acts as the nucleophile in the 1,4-addition to methyl acrylate, yielding this compound. researchgate.net

Detailed research findings have demonstrated the efficacy of this solventless approach. The reaction can proceed to completion, and the catalyst can be recovered and reused multiple times without a significant loss of activity, thereby enhancing the economic and environmental viability of the process. researchgate.net The optimal reaction temperature for this specific transformation has been identified, ensuring high yields of the desired product. researchgate.netrajpub.comresearchgate.net

The use of KF/alumina in the synthesis of this compound showcases a practical application of sustainable catalysis. By employing a solid-supported, reusable catalyst and eliminating the need for solvents, this methodology aligns with the principles of green chemistry, offering a cleaner and more efficient route to this valuable chemical intermediate. researchgate.netrajpub.comresearchgate.net

Table 1: Reaction Parameters for the Sustainable Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reaction Type | Michael Addition | researchgate.netrajpub.com |

| Reactants | Acetylacetone, Methyl acrylate | researchgate.netrajpub.com |

| Catalyst | KF/alumina | researchgate.netrajpub.comresearchgate.net |

| Reaction Conditions | Solvent-free (Neat) | researchgate.netrajpub.comresearchgate.net |

| Optimal Temperature | 393 K | researchgate.netrajpub.com |

| Catalyst Characteristic | Heterogeneous, Reusable | researchgate.net |

Chemical Reactivity and Derivatization Strategies of Methyl 4 Acetyl 5 Oxohexanoate

Transformations Involving the Ester Functionality of Methyl 4-acetyl-5-oxohexanoate

The methyl ester group in this compound is susceptible to various transformations, primarily hydrolysis and transesterification, which allow for the modification of this portion of the molecule.

Hydrolysis Reactions and Carboxylic Acid Formation

The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-acetyl-5-oxohexanoic acid. This reaction is a fundamental transformation that converts the ester into a more reactive carboxylic acid group, which can then be used in a variety of subsequent reactions, such as amide bond formation or further derivatization.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a series of protonation and nucleophilic attack steps. The reaction is typically reversible and requires an excess of water to drive the equilibrium towards the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in an irreversible hydrolysis to form the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. This method is often preferred due to its irreversible nature and generally higher yields.

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 4-acetyl-5-oxohexanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-acetyl-5-oxohexanoic acid |

Transesterification Processes

For β-keto esters like this compound, various catalysts, including metal complexes and enzymes, can be employed to achieve high selectivity and yield under mild conditions.

| Catalyst Type | Examples | General Conditions |

| Acid Catalysts | H₂SO₄, TsOH | Anhydrous conditions, excess of new alcohol |

| Base Catalysts | NaOR, K₂CO₃ | Anhydrous conditions, excess of new alcohol |

| Organometallic Catalysts | Tin (IV) complexes, Titanium (IV) alkoxides | Mild conditions, high selectivity |

| Biocatalysts | Lipases | Mild conditions, high enantioselectivity possible |

Reactions at the Ketone and Acetyl Groups of this compound

The presence of two carbonyl groups in a 1,3-relationship (a β-dicarbonyl moiety) is a key feature of this compound, making the α-carbon acidic and the carbonyl carbons electrophilic. This allows for a rich variety of reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbons of the ketone and acetyl groups are electrophilic and can be attacked by various nucleophiles. chemicalbook.com These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the notable applications of this compound is in the Knorr pyrrole (B145914) synthesis , a classic condensation reaction used to prepare substituted pyrroles. stenutz.eu In a modified version of this synthesis, this compound can react with an α-amino-ketone. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield a highly substituted pyrrole. wikipedia.org The mechanism involves the initial condensation of the amine with one of the carbonyl groups, followed by an intramolecular attack of the enamine on the other carbonyl group, leading to the formation of the pyrrole ring. wikipedia.org

Reduction Reactions of this compound to Hydroxy-Derivatives

The ketone and acetyl carbonyl groups can be selectively or fully reduced to the corresponding secondary alcohols. The choice of reducing agent is crucial in determining the outcome of the reaction.

Selective Reduction: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be used to selectively reduce the ketone and acetyl groups to hydroxyl groups without affecting the ester functionality, especially under controlled conditions. sigmaaldrich.com This would yield methyl 4-(1-hydroxyethyl)-5-hydroxyhexanoate.

Complete Reduction: More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ketone/acetyl groups and the methyl ester, leading to the formation of a triol, hexane-1,4,5-triol-2-yl-ethan-1-one.

| Reducing Agent | Functionality Reduced | Potential Product(s) |

| Sodium Borohydride (NaBH₄) | Ketone and Acetyl groups | Methyl 4-(1-hydroxyethyl)-5-hydroxyhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Acetyl, and Ester groups | Hexane-1,4,5-triol-2-yl-ethan-1-one |

Oxidation Reactions of this compound

The dicarbonyl moiety of this compound can undergo oxidation reactions. For instance, oxidative cleavage of the C-C bond between the two carbonyl groups can be achieved using strong oxidizing agents like ozone or potassium permanganate (B83412) under harsh conditions, leading to the formation of carboxylic acid fragments.

A more synthetically useful transformation is the α-hydroxylation of the β-dicarbonyl compound. This can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a base or certain metal catalysts. This reaction introduces a hydroxyl group on the carbon atom situated between the two carbonyl groups, forming a valuable α-hydroxy-β-dicarbonyl derivative.

Cyclization and Heterocycle Formation from this compound

The 1,3-dicarbonyl moiety within this compound is a key structural feature that enables its use as a precursor for the synthesis of various five- and six-membered heterocyclic rings. These reactions typically proceed through condensation with dinucleophilic reagents.

This compound has been utilized in modified Knorr condensations for the synthesis of pyrroles. nih.govsigmaaldrich.com The classical Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. organic-chemistry.org In a related approach, the Paal-Knorr synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia (B1221849) to form a pyrrole. mdpi.comnih.gov

Given the structure of this compound, it can react with an α-amino ketone in a manner analogous to the Knorr synthesis. The reaction mechanism involves the initial formation of an enamine from the α-amino ketone, which then attacks one of the carbonyl groups of the this compound. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. The general mechanism for the Knorr pyrrole synthesis proceeds through the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to yield the final pyrrole product. organic-chemistry.org

Table 1: Reactants and Products in Knorr-type Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives is a well-established and common method. chemicalbook.comresearchgate.net this compound, possessing a 1,3-dicarbonyl system, is a suitable substrate for this reaction. The reaction proceeds via a cyclocondensation mechanism.

The process is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the this compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the stable aromatic pyrazole (B372694) ring. When a substituted hydrazine is used, the reaction can potentially lead to a mixture of two regioisomeric pyrazoles. mdpi.com

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reagent | Product Type |

|---|---|---|

| This compound | Hydrazine Hydrate | Substituted Pyrazole |

The 1,3-dicarbonyl functionality of this compound suggests its potential as a precursor for a variety of other heterocyclic systems through condensation with different dinucleophiles. For instance, reaction with hydroxylamine (B1172632) would be expected to yield isoxazole (B147169) derivatives, while condensation with amidines could lead to the formation of pyrimidines. organic-chemistry.orgnih.gov However, specific examples of these reactions utilizing this compound are not well-documented in the reviewed literature. The synthesis of 1,5-benzodiazepines from 1,3-dicarbonyl compounds and o-phenylenediamines is also a known transformation, suggesting a potential application for this compound in this context. dntb.gov.uanih.govnih.gov

There is no information available in the surveyed literature regarding the direct synthesis of furo[2,3-b]pyrroles or methylenepyrroles starting from this compound. The synthesis of furo[2,3-b]pyrroles generally involves different synthetic routes, such as the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. nih.govresearchgate.net While pyrroles synthesized from this compound could theoretically be functionalized to pyrrole-2-carbaldehydes, for example through a Vilsmeier-Haack reaction, and subsequently converted to methylenepyrroles via a Wittig-type reaction, no specific examples of this sequence starting with this particular substrate have been reported. nih.govresearchgate.net

Coupling Reactions and Complex Molecular Architectures

Beyond heterocycle formation, the reactivity of this compound extends to carbon-carbon bond-forming reactions, enabling the construction of more complex molecules.

This compound has been used in the context of identifying Michael addition products. nih.govsigmaaldrich.com The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. dntb.gov.uagoogle.com

The methine proton situated between the two carbonyl groups of this compound is acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate can then act as a soft nucleophile (Michael donor) and add to the β-carbon of an α,β-unsaturated compound. The resulting product is a 1,5-dicarbonyl compound, which can be a useful intermediate for further synthetic transformations.

Table 3: Components of the Michael Addition Reaction

| Role | Compound Type | Example |

|---|---|---|

| Michael Donor (after deprotonation) | This compound | Enolate of this compound |

| Michael Acceptor | α,β-Unsaturated Carbonyl | Methyl vinyl ketone, Acrylonitrile |

Preparation of Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate

The synthesis of substituted pyrazines is of significant interest due to their presence in a wide range of biologically active compounds. This compound has been successfully employed as a key starting material in the synthesis of Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate. core.ac.ukchemicalbook.com

The preparation involves a modified Knorr-type condensation reaction. core.ac.uk In a typical procedure, this compound is reacted in acetic acid. The reaction mechanism proceeds through the formation of an enamine intermediate, which then undergoes self-condensation and subsequent oxidation to yield the aromatic pyrazine (B50134) ring. The presence of air in an open flask facilitates the auto-condensation process. core.ac.uk This synthetic approach highlights the utility of the β-dicarbonyl moiety within this compound, which readily participates in condensation reactions to form heterocyclic systems. The resulting product, Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate, has been investigated for its potential biological activities. core.ac.uk

Table 1: Reaction Parameters for the Synthesis of Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate

| Parameter | Value |

| Starting Material | This compound |

| Solvent | Acetic Acid |

| Reaction Type | Modified Knorr Condensation |

| Key Feature | Open flask to allow for air oxidation |

Curcuminoid Synthesis Incorporating this compound

Curcuminoids, the active constituents of turmeric, are known for their broad spectrum of pharmacological activities. nih.gov The characteristic chemical structure of curcumin (B1669340) features a β-diketone moiety flanked by two aromatic rings. The synthesis of curcumin and its analogues often involves the condensation of a β-dicarbonyl compound with aromatic aldehydes. nih.govtandfonline.comscirp.orgscialert.net

While traditional syntheses of curcuminoids typically utilize acetylacetone (B45752) as the central β-dicarbonyl component, the structural features of this compound make it a plausible candidate for the synthesis of novel curcuminoid analogues. nih.gov The presence of the 1,3-dicarbonyl system within this compound allows it to undergo Knoevenagel or Claisen-Schmidt condensation reactions with various substituted benzaldehydes.

The reaction, typically carried out in the presence of a base, would involve the deprotonation of the active methylene (B1212753) group of this compound, followed by nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration would lead to the formation of a carbon-carbon double bond, extending the conjugated system. By using two equivalents of an appropriate benzaldehyde, a symmetric curcuminoid analogue could be synthesized. The ester functionality in this compound offers a handle for further derivatization, potentially leading to compounds with altered solubility and pharmacokinetic profiles.

Table 2: Key Moieties for Curcuminoid Synthesis

| Reactant Type | Example | Role in Synthesis |

| β-Dicarbonyl Compound | Acetylacetone (traditional), this compound (potential) | Provides the central seven-carbon chain |

| Aromatic Aldehyde | Vanillin, 4-Hydroxybenzaldehyde | Forms the flanking aromatic rings |

Derivatization for PD-1/PD-L1 Small Molecule Inhibitors

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade immune surveillance. nih.gov The development of small molecule inhibitors that disrupt this protein-protein interaction is a major focus in cancer immunotherapy. nih.govmdpi.com While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecules offer potential advantages in terms of oral bioavailability and tissue penetration.

The reported small molecule inhibitors of the PD-1/PD-L1 interaction often feature rigid, hydrophobic scaffolds, such as biphenyl (B1667301) or other biaryl systems, which are designed to mimic the binding interface of the natural protein partners. mdpi.com Although there are no direct reports of this compound being used in the synthesis of PD-1/PD-L1 inhibitors, its chemical versatility makes it a potential building block for the construction of novel scaffolds for this purpose.

The β-dicarbonyl functionality of this compound can be utilized in various cyclization reactions to generate a wide array of heterocyclic cores. For instance, condensation with hydrazines could yield pyrazoles, while reaction with amidines could produce pyrimidines. These heterocyclic rings could then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce the necessary biaryl moieties known to be important for binding to PD-L1. The ester group provides an additional point for modification, allowing for the introduction of solubilizing groups or other functionalities to optimize the pharmacokinetic properties of the potential inhibitor.

Table 3: Potential Synthetic Applications of this compound in Inhibitor Scaffolds

| Reaction Type | Potential Heterocyclic Core | Relevance to PD-1/PD-L1 Inhibitors |

| Condensation with Hydrazines | Pyrazole | Can serve as a central scaffold for biaryl substitution. |

| Condensation with Amidines | Pyrimidine | A common motif in bioactive molecules that can be elaborated. |

| Knorr Pyrrole Synthesis | Pyrrole | A versatile five-membered heterocycle for further functionalization. |

Applications of Methyl 4 Acetyl 5 Oxohexanoate As a Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The structural framework of Methyl 4-acetyl-5-oxohexanoate is a feature found in many biologically active compounds, making it a critical starting material in medicinal chemistry. lookchem.com β-Ketoesters are recognized as essential synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites, which are leveraged to build a diversity of complex drug molecules. researchgate.net

While direct synthesis of specific immunosuppressive drugs using this compound is not extensively detailed in readily available literature, its nature as a 1,3-dicarbonyl compound makes it a plausible precursor for various heterocyclic systems. Many immunosuppressive agents are built upon complex heterocyclic scaffolds. The inherent reactivity of β-ketoesters allows them to participate in cyclization and condensation reactions that are fundamental to forming these scaffolds.

The development of drugs for Alzheimer's disease often focuses on the synthesis of acetylcholinesterase (AChE) inhibitors. openmedicinalchemistryjournal.comnih.gov Many of these inhibitors are complex molecules containing heterocyclic rings. For instance, novel 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and shown to have AChE inhibitory activity, representing a promising therapeutic approach for Alzheimer's. openmedicinalchemistryjournal.comnih.gov this compound, as a versatile β-ketoester, is an ideal starting material for constructing such heterocyclic frameworks. Its documented use in the modified Knorr condensation to produce pyrroles is a prime example of its utility in forming five-membered heterocyclic rings, which are common motifs in pharmaceutical compounds. sigmaaldrich.comchemicalbook.com

This compound serves as a valuable intermediate for creating enzyme inhibitors due to its chemical versatility. The development of small-molecule inhibitors is a cornerstone of modern drug discovery. nih.gov For example, the synthesis of AChE inhibitors for Alzheimer's disease involves creating molecules that can fit into the active site of the enzyme. openmedicinalchemistryjournal.com The dual carbonyl functionality of this compound allows for sequential or one-pot reactions to build complex architectures, such as those needed to achieve specific enzyme binding and inhibition. The ability to easily convert the ketone and ester groups into other functionalities like alcohols, imines, or amides further enhances its utility as a precursor for a diverse library of potential inhibitors. mdpi.com

The search for novel anticancer agents is a significant area of pharmaceutical research. nih.gov Many potent anticancer compounds are heterocyclic in nature. β-Ketonitriles, which are structurally related to β-ketoesters, are used as precursors for the production of anticancer and anti-inflammatory drugs. rsc.org The reactivity of the 1,3-dicarbonyl system in this compound allows it to be used in reactions that form these complex ring systems. For example, compounds containing thiazole (B1198619) and morpholine (B109124) moieties have been synthesized and shown to possess moderate antiproliferative activity against cancer cell lines. mspsss.org.ua The synthesis of such molecules often relies on the versatile reactivity of building blocks like β-ketoesters to construct the core heterocyclic structure.

Interactive Table: Research Findings on Related Anticancer Agents

| Compound Type | Key Finding | Biological Activity | Source(s) |

|---|---|---|---|

| 4-Methylumbelliferone derivatives | Compound 4l induced apoptosis in NCI-H460 lung cancer cells. | Anticancer, Pro-apoptotic | nih.gov |

| Thiazole-morpholine hybrids | Synthesized compounds showed moderate antiproliferative activity. | Anticancer | mspsss.org.ua |

The development of novel small molecule therapeutics relies on the ability to synthesize diverse libraries of compounds for screening. nih.gov this compound is an excellent scaffold for this purpose. Its multiple functional groups can be selectively modified to generate a wide range of derivatives. researchgate.net This chemical tractability is essential in medicinal chemistry for hit-to-lead optimization. nih.gov The compound can be used to create various heterocyclic and carbocyclic structures, which are foundational to many existing drugs. lookchem.comrsc.org Its role as a building block for α-hydroxy esters, chiral compounds, and heterocycles underscores its importance in generating novel chemical entities with therapeutic potential. rsc.org

Applications in Agrochemical Intermediate Synthesis

The application of this compound in the synthesis of agrochemicals is not as widely documented as its role in pharmaceuticals. However, the chemical principles that make it valuable in drug discovery are also applicable to the agrochemical industry. Many herbicides, pesticides, and fungicides are based on heterocyclic chemical structures. The ability of 1,3-dicarbonyl compounds to serve as precursors for a wide variety of heterocycles, such as pyridines and pyrazoles, suggests their potential utility in this field. rsc.org For instance, the Hantzsch pyridine (B92270) synthesis, a classic organic reaction, utilizes a β-ketoester to form dihydropyridine (B1217469) rings, which are precursors to many active compounds. This demonstrates the potential of intermediates like this compound in the rational design of new agrochemicals.

Utilization in Materials Science and Polymer Chemistry

The unique properties of this compound make it a valuable component in the development of advanced materials. Its ability to participate in a variety of chemical reactions allows for the synthesis of functionalized polymers and hybrid nanosystems with tailored properties.

Synthesis of Novel Hybrid Nanosystems

While direct research specifically detailing the use of this compound in the synthesis of novel hybrid nanosystems is limited, the functional groups present in the molecule suggest its potential as a precursor or surface modifying agent. The β-dicarbonyl moiety can act as a chelating agent for metal ions, facilitating the formation of metal-organic frameworks (MOFs) or functionalized nanoparticles.

For instance, β-ketoesters are known to react with metal precursors to form stable complexes. This property could be exploited to create hybrid nanosystems where inorganic nanoparticles are functionalized with an organic shell derived from this compound. Such systems could exhibit a combination of properties from both the inorganic core and the organic shell, leading to applications in catalysis, sensing, and drug delivery.

The general approach for synthesizing such hybrid nanosystems would involve the reaction of a metal salt with this compound in the presence of a suitable solvent and stabilizing agents. The resulting hybrid material would then be characterized to determine its structure, size, and surface properties.

| Parameter | Description | Potential Value |

| Core Material | Inorganic nanoparticle (e.g., iron oxide, gold) | - |

| Shell Material | Organic layer derived from this compound | - |

| Synthesis Method | Sol-gel, co-precipitation, thermal decomposition | - |

| Potential Applications | Catalysis, biomedical imaging, targeted drug delivery | - |

Deposition on Surfaces of Curcuminoids-based Systems

Curcuminoids possess β-dicarbonyl groups that can chelate with metal ions. If a surface is pre-functionalized with metal ions, this compound could potentially act as a bridge, with one end coordinating to the surface-bound metal ion and the other end interacting with the curcuminoid molecule. This could lead to the formation of a stable, functional coating.

Various methods are employed for the deposition of thin films, including dip-coating, polydopamine-mediated coating, and hydrogel coating. nih.gov The choice of method would depend on the substrate and the desired properties of the curcuminoid-based system.

| Deposition Method | Description | Substrate Suitability |

| Dip-Coating | The substrate is immersed in a solution containing the coating material and then withdrawn at a constant speed. | Metals, polymers, ceramics |

| Polydopamine-Mediated Coating | A versatile method that utilizes the adhesive properties of polydopamine to coat a wide range of materials. | Various |

| Hydrogel Coating | A hydrogel matrix containing the curcuminoid is applied to the surface. | Medical implants, tissue engineering scaffolds |

Advanced Fine Chemical Production

This compound serves as a valuable precursor in the synthesis of a variety of fine chemicals, particularly heterocyclic compounds which are core structures in many pharmaceuticals and agrochemicals. chemicalbook.com Its multiple reactive centers, including two carbonyl groups and an ester, allow for a range of chemical transformations.

One notable application is in the Knorr pyrrole (B145914) synthesis, a classic method for preparing pyrrole derivatives. In a modified Knorr condensation, this compound can react with an α-amino ketone to form a substituted pyrrole. Pyrroles are important building blocks for porphyrins, which are found in hemoglobin and chlorophyll, as well as for various synthetic drugs.

Furthermore, this compound is utilized in the preparation of substituted pyrazines. For example, it is a reactant in the synthesis of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate. Pyrazine (B50134) derivatives are known for their diverse biological activities and are used in pharmaceuticals, flavorings, and fragrances.

The versatility of this compound as a synthetic intermediate is also evident in its use in Michael additions and other carbon-carbon bond-forming reactions, making it a key component in the toolbox of organic chemists for the construction of complex molecules.

| Reaction Type | Reactant(s) | Product Class | Significance |

| Knorr Pyrrole Synthesis | α-amino ketone | Substituted pyrroles | Precursors to pharmaceuticals and natural products |

| Pyrazine Synthesis | Diamines | Substituted pyrazines | Used in pharmaceuticals, flavors, and fragrances |

| Michael Addition | Michael acceptors | Polyfunctional compounds | Versatile C-C bond formation |

Analytical and Spectroscopic Characterization in Research of Methyl 4 Acetyl 5 Oxohexanoate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 4-acetyl-5-oxohexanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would correspond to the methyl protons of the two acetyl groups, the methoxy (B1213986) protons of the ester, the methylene (B1212753) protons of the hexanoate (B1226103) chain, and the methine proton at the fourth position.

¹³C NMR (Carbon-13 NMR) spectroscopy identifies the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the acetyl and ester groups, the methoxy carbon, the methylene carbons, the methine carbon, and the methyl carbons.

A synthesis procedure for this compound reported monitoring the reaction conversion by ¹H NMR analysis, which indicated the crude product was a 1:1 mixture of the target compound and methyl 5-oxohexanoate (B1238966). chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 6H | Protons of two acetyl groups (CH₃CO) |

| ~3.7 | s | 3H | Methoxy protons (OCH₃) |

| ~2.5 | t | 2H | Methylene protons adjacent to ester (CH₂COOCH₃) |

| ~2.0 | t | 2H | Methylene protons at C3 (CH₂CH₂COOCH₃) |

| ~3.8 | t | 1H | Methine proton (CH(COCH₃)₂) |

Note: This is a predicted table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~203 | Carbonyl carbons of acetyl groups (C=O) |

| ~173 | Carbonyl carbon of the ester group (C=O) |

| ~68 | Methine carbon (CH) |

| ~52 | Methoxy carbon (OCH₃) |

| ~32 | Methylene carbon adjacent to ester |

| ~28 | Methylene carbon at C3 |

| ~29 | Methyl carbons of acetyl groups (CH₃) |

Note: This is a predicted table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. The molecular weight of this compound is 186.21 g/mol . stenutz.euscbt.comoakwoodchemical.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition.

The fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for esters and ketones can be expected, providing evidence for the different functional groups within the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 186 | [M]⁺ (Molecular ion) |

| 155 | [M - OCH₃]⁺ |

| 143 | [M - COCH₃]⁺ |

| 127 | [M - COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This table represents potential major fragments and is not exhaustive.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the different types of bonds.

Key expected absorptions include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

Another strong absorption band around 1715 cm⁻¹ for the C=O stretching of the two ketone groups.

C-H stretching vibrations for the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

C-O stretching vibrations for the ester group would be observed in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. The carbonyl groups in this compound are expected to exhibit a weak n → π* transition in the UV region. This technique is generally less informative for detailed structural elucidation of this compound compared to NMR and MS.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound and Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. This compound, with a boiling point of 182 °C at 48 mmHg, is amenable to GC analysis. chemicalbook.comsigmaaldrich.com This method can be used to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of the product. It is also an effective tool for determining the purity of the final product.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. jmchemsci.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound and any impurities or byproducts. Research has indicated the use of GC and GC-MS to identify the Michael addition product in reactions involving this compound. chemicalbook.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique used for monitoring the progress of chemical reactions involving this compound. This method allows for the separation, identification, and quantification of each component in a reaction mixture.

In the synthesis of this compound, which can be prepared from the reaction of acetylacetone (B45752) and methyl acrylate (B77674), HPLC is used to follow the conversion of the starting materials into the desired product. chemicalbook.com By taking small aliquots of the reaction mixture at various time intervals, chemists can analyze the composition to determine the reaction's endpoint. The separation is typically achieved on a stationary phase (like silica) with a mobile phase whose polarity is optimized to resolve the starting materials, intermediates, and the final product. The concentration of this compound in the mixture is determined by comparing the peak area from the chromatogram to that of a known standard. This ensures that the reaction is allowed to proceed to completion, maximizing the yield and purity of the product. chemicalbook.com

Below is a representative data table illustrating how HPLC data might be used to monitor the progress of the synthesis of this compound.

| Time Point (hours) | Retention Time of Acetylacetone (min) | Retention Time of Methyl Acrylate (min) | Retention Time of this compound (min) | % Conversion to Product |

| 0 | 2.1 | 1.8 | - | 0% |

| 0.5 | 2.1 | 1.8 | 4.5 | 65% |

| 1.0 | 2.1 | 1.8 | 4.5 | 98% |

| 1.5 | - | - | 4.5 | >99% |

This is a representative table. Actual retention times and conversion rates will vary based on specific chromatographic conditions such as the column, mobile phase, flow rate, and temperature.

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique frequently employed to evaluate the progress of reactions that synthesize or use this compound. It provides qualitative information about the number of components in a mixture and is used to quickly determine if starting materials have been consumed and a new product has formed.

To monitor a reaction, small spots of the starting material(s), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture are applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The components separate based on their differential partitioning between the stationary and mobile phases. The resulting spots are visualized, typically under UV light. By comparing the position (Rf value) of the spot corresponding to the product with that of the starting materials, a chemist can assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new product spot indicate a successful reaction.

A hypothetical TLC analysis for the synthesis of this compound is detailed in the table below.

| Lane on TLC Plate | Compound(s) Spotted | Rf Value | Observation |

| 1 | Acetylacetone (Starting Material) | 0.65 | Spot corresponding to the starting material. |

| 2 | Reaction Mixture | 0.40 | A new, distinct spot indicating product formation. A faint spot at 0.65 indicates residual starting material. |

| 3 | This compound (Product) | 0.40 | Spot corresponding to the pure product. |

Rf values are dependent on the specific TLC plate and solvent system used. This table is for illustrative purposes.

Advanced Characterization Techniques in this compound Research

Beyond routine monitoring, advanced analytical methods are employed to provide definitive structural and compositional information about this compound and its derivatives.

X-ray Crystallography of this compound Derivatives

While this compound itself is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction, this technique is invaluable for determining the precise three-dimensional atomic structure of its solid derivatives. When this compound is used as a building block in the synthesis of more complex, crystalline molecules, X-ray crystallography can provide unambiguous proof of their structure, including bond lengths, bond angles, and stereochemistry.

For instance, if a derivative of this compound is synthesized and can be grown as a single crystal, X-ray analysis would yield detailed crystallographic data. This information is crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice. Although no specific crystallographic data for a direct derivative is available in the provided results, a representative table of parameters that would be obtained from such an analysis is shown below.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the unit cell. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 12.789 | Unit cell dimension. |

| β (°) | 98.54 | Unit cell angle. |

| Volume (ų) | 1082.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table contains hypothetical data for a representative crystalline derivative.

Elemental Analysis of this compound and its Salts

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a substance. For a pure sample of this compound, this analysis is used to confirm that the empirical formula matches its known molecular formula, C₉H₁₄O₄. scbt.com This technique provides a crucial check of purity, as significant deviations from the theoretical percentages would indicate the presence of impurities.

The analysis involves combusting a small, precisely weighed sample of the compound and quantitatively measuring the amount of carbon dioxide, water, and other combustion products. From these measurements, the mass percentages of carbon and hydrogen are calculated. The percentage of oxygen is often determined by difference. This method is also applicable to salts of the compound, helping to confirm the stoichiometry of the salt by comparing experimental values to the calculated theoretical composition.

The theoretical and expected experimental values for this compound are presented below.

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 58.05 | 57.85 - 58.25 |

| Hydrogen (H) | 7.58 | 7.48 - 7.68 |

| Oxygen (O) | 34.37 | (by difference) |

The expected experimental range typically allows for a small, acceptable margin of error (e.g., ±0.2-0.4%) from the theoretical value.

Computational Chemistry and Theoretical Studies of Methyl 4 Acetyl 5 Oxohexanoate

Molecular Modeling and Simulation of Methyl 4-acetyl-5-oxohexanoate

Molecular modeling and simulation techniques are employed to explore the dynamic nature of this compound, including its conformational preferences and the equilibrium between its tautomeric forms.

Conformational Analysis and Tautomerism

This compound, like other β-dicarbonyl compounds, can exist in equilibrium between its diketo and several enol tautomers. researchgate.net The diketo form contains two distinct carbonyl groups, while the enol forms are characterized by a hydroxyl group and a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding and conjugation. researchgate.net

Computational studies on analogous β-ketoesters and β-diketones, typically using Density Functional Theory (DFT), have shown that the enol form is often thermodynamically more stable than the diketo form in the gas phase. researchgate.netorientjchem.org This stability arises from the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net The relative stability of these tautomers can be influenced by the solvent, with polar solvents sometimes favoring the more polar diketo form. orientjchem.orgmdpi.com

For this compound, several conformers for both the diketo and enol forms can be postulated. The flexibility of the ethyl ester chain allows for multiple rotational isomers (rotamers). Conformational analysis aims to identify the lowest energy structures, which are the most populated at equilibrium.

| Tautomer | Description | Predicted Relative Energy (kcal/mol, Gas Phase) | Key Structural Features |

|---|---|---|---|

| Diketo | Standard keto form | +2.5 – +4.0 | Two separate C=O groups |

| Enol (Chelated) | Enol form with intramolecular H-bond | 0 (Reference) | O-H---O=C hydrogen bond, conjugated system |

This interactive table presents theoretically predicted data for the relative stability of the main tautomers of this compound in the gas phase, based on typical values for similar β-dicarbonyl compounds. The chelated enol form is set as the reference energy (0 kcal/mol).

Reaction Pathway Prediction and Energy Barriers

Theoretical methods are crucial for mapping the potential energy surface of reactions involving this compound. A key pathway studied in related systems is the interconversion between the diketo and enol tautomers. researchgate.net Uncatalyzed tautomerization in the gas phase involves a high-energy transition state, with calculated activation barriers often exceeding 40-50 kcal/mol, making the spontaneous process slow. researchgate.netorientjchem.org

However, the presence of a catalyst, such as a single water molecule or an acid/base, can significantly lower this barrier by facilitating proton transfer through a concerted mechanism. researchgate.net Computational models can predict the structures of these transition states and quantify the reduction in the energy barrier, providing a detailed mechanism for the catalyzed tautomerization.

Beyond tautomerism, computational studies can predict pathways for other reactions, such as alkylation at the α-carbon, which is a common reaction for β-dicarbonyl compounds. libretexts.org These calculations help identify the most likely sites of reaction (e.g., the central carbon atom) and estimate the activation energies for competing pathways.

| Reaction Pathway | Catalyst | Predicted Activation Energy Barrier (kcal/mol) |

|---|---|---|

| Keto-Enol Tautomerization | None (Uncatalyzed) | ~45 |

| Keto-Enol Tautomerization | Water-assisted | ~25-30 |

This interactive table displays predicted activation energy barriers for the keto-enol interconversion of this compound under different conditions, extrapolated from computational studies on analogous molecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, provide fundamental information about the electronic properties of this compound.

Electronic Structure Analysis of this compound

Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, showing that the carbonyl carbons are electrophilic (positive charge) and the carbonyl oxygens are nucleophilic (negative charge). The central α-carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. For the diketo form, the HOMO is typically localized on the α-carbon and the LUMO on the carbonyl carbons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. In the more stable enol tautomer, the HOMO and LUMO are spread across the conjugated π-system, which affects its reactivity profile and spectroscopic properties.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, distinct signals are expected for the keto and enol forms. For instance, the enol form would show a characteristic downfield signal for the enolic proton (typically >10 ppm) due to the strong intramolecular hydrogen bond. researchgate.net The α-carbon signal in ¹³C NMR would also differ significantly between the two tautomers.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The diketo form is expected to show two distinct C=O stretching frequencies, whereas the chelated enol form would exhibit a lower frequency C=O stretch (due to conjugation and hydrogen bonding) and a broad O-H stretching band. researchgate.net

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). The enol form, with its extended conjugated system, is predicted to absorb at a longer wavelength (π → π* transition) compared to the diketo form (n → π* transitions). usst.edu.cn

Investigation of Intermolecular Interactions

While intramolecular forces dominate the properties of the stable enol tautomer, intermolecular interactions are crucial in the condensed phase. This compound is a polar molecule capable of engaging in dipole-dipole interactions. Computational studies can model these interactions by calculating the electrostatic potential surface of the molecule, which shows regions of positive and negative charge that dictate how molecules will orient themselves with respect to each other or to solvent molecules. These interactions are fundamental to understanding the physical properties of the compound, such as its boiling point and solubility.

Docking Studies and Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

As of the current body of scientific literature, specific docking studies and comprehensive Structure-Activity Relationship (SAR) analyses exclusively focused on this compound and its direct derivatives have not been extensively reported. However, the broader class of β-keto esters, to which this compound belongs, has been the subject of computational chemistry studies, providing a framework for how such analyses could be approached for this specific compound and its analogues.

Research into other β-keto esters has demonstrated the utility of molecular docking to elucidate potential biological targets and binding modes. nih.govresearchgate.net These studies typically involve the in silico placement of ligands into the active site of a protein to predict the preferred binding orientation and affinity. For instance, in studies on β-keto ester analogues as potential antibacterial agents, docking simulations have been used to identify key interactions with bacterial enzymes, such as those involved in quorum sensing. nih.gov

A typical workflow for such a study would involve:

Target Identification: Selecting a relevant biological target (e.g., an enzyme or receptor) implicated in a disease pathway.

Homology Modeling: If the 3D structure of the target protein is not available, a model is constructed based on the structure of a related protein.

Docking Simulations: Using computational software to predict the binding conformation and energy of this compound derivatives within the active site of the target.

SAR Analysis: Correlating the predicted binding affinities and interactions with the structural features of the derivatives to identify key pharmacophores and guide the design of more potent compounds.

The insights gained from these computational models can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher likelihood of biological activity.

Illustrative Docking Study Data of Related β-Keto Esters

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results for a series of this compound derivatives against a putative enzyme target. This data is exemplary and intended to demonstrate the concepts of docking scores and key interactions.

| Derivative | Modification on Parent Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| I | Parent (this compound) | -5.8 | Tyr234, Ser156 |

| II | Phenyl group at C4 | -7.2 | Tyr234, Ser156, Phe345 (π-π) |

| III | Hydroxyl group at C5 | -6.5 | Tyr234, Ser156, Arg122 (H-bond) |

| IV | Ethyl ester instead of methyl ester | -5.9 | Tyr234, Ser156 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

From this hypothetical data, a preliminary SAR could be derived. For example, the addition of a phenyl group (Derivative II) might enhance binding affinity due to favorable π-π stacking interactions with a phenylalanine residue in the active site. Similarly, a hydroxyl group (Derivative III) could introduce a new hydrogen bond, improving the binding score. The minimal change in the docking score for the ethyl ester (Derivative IV) might suggest that this part of the molecule is less critical for binding.

Future computational studies on this compound and its derivatives would be invaluable in exploring their potential therapeutic applications and guiding synthetic efforts toward novel bioactive compounds.

Biological Activity and Biomedical Research of Methyl 4 Acetyl 5 Oxohexanoate and Its Derivatives

Immunomodulatory Effects of Methyl 4-acetyl-5-oxohexanoate

There is currently no available research data to suggest that this compound inhibits the production of Interleukin-2 (IL-2), a key cytokine in the proliferation of T-lymphocytes.

Scientific literature lacks specific studies investigating the effect of this compound on the production of Interferon-gamma (IFN-γ), a critical cytokine for both innate and adaptive immunity.

Information regarding the impact of this compound on the uptake of tritiated thymidine (B127349) in lymphoid cells, a common method for measuring lymphocyte proliferation, is not present in the available scientific research.

There are no documented studies on the response of this compound in phytohemagglutination assays, which are used to assess T-cell mitogenic responses.

No in vivo studies using adjuvant-induced arthritis models to evaluate the potential anti-inflammatory or immunomodulatory effects of this compound have been found in the public domain.

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The unique structural features of this compound, particularly its β-dicarbonyl moiety, make it an attractive starting point for the synthesis of molecules capable of interacting with various enzymes and modulating metabolic pathways.

Pantothenate kinase (PanK) is a crucial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. The regulation of PanK activity is a key area of research, as dysregulation of CoA biosynthesis is implicated in certain neurodegenerative disorders.

While direct studies on the impact of this compound derivatives on PanK activity are not extensively documented in publicly available research, the general principles of PanK inhibition and activation by small molecules provide a framework for potential investigation. PanK isoforms are regulated by feedback inhibition from acetyl-CoA, which binds to an allosteric site. nih.gov Small molecules, such as thiazolidinediones, sulfonylureas, and steroids, have been identified as inhibitors of PanK3, while fatty acyl-amides and tamoxifen (B1202) have been shown to act as activators. nih.gov The development of potent and specific modulators of PanK activity is an active area of research, with compounds like PZ-2891 emerging as allosteric activators that can cross the blood-brain barrier. nih.gov Given the structural diversity of molecules that can interact with PanK, derivatives of this compound could potentially be designed to target the substrate or allosteric sites of this enzyme.

Table 1: Examples of Small Molecule Modulators of Pantothenate Kinase 3 (PanK3) Activity nih.gov

| Compound Class | Effect on PanK3 |

| Thiazolidinediones | Inhibitor |

| Sulfonylureas | Inhibitor |

| Steroids | Inhibitor |

| Fatty acyl-amides | Activator |

| Tamoxifen | Activator |

This table is for illustrative purposes to show the types of compounds that can modulate PanK3 activity and does not imply that derivatives of this compound have been tested for this activity.